3-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
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Overview
Description
3-Methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives
Mechanism of Action
Target of Action
It’s worth noting that compounds with an indole nucleus, which is structurally similar to the imidazo[2,1-b]thiazol moiety in the compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Thiazole derivatives, which share a similar structure with this compound, have been found to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The solubility of a compound in water, alcohol, and ether can influence its bioavailability .
Result of Action
Compounds with similar structures have been found to exhibit diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The solubility of a compound in various solvents can influence its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the imidazo[2,1-b]thiazole core. This can be achieved through the cyclization of appropriate precursors, such as thioamides and α-haloketones, under specific reaction conditions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide can undergo several types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: : Reduction reactions can lead to the formation of reduced analogs, potentially altering the compound's properties.
Substitution: : Nucleophilic substitution reactions can be used to introduce different functional groups, expanding the compound's chemical diversity.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and various substituted derivatives, each with unique chemical and biological properties.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in the development of new chemical entities.
Biology
Biologically, 3-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide has shown potential as an anticancer agent. Its derivatives have been evaluated for their antiproliferative activities against various cancer cell lines.
Medicine
In medicine, the compound and its derivatives are being investigated for their therapeutic potential. They may be used in the development of new drugs for the treatment of cancer and other diseases.
Industry
In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable component in various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole derivatives: : These compounds share the imidazo[2,1-b]thiazole core structure and exhibit similar biological activities.
Benzamide derivatives: : Compounds containing the benzamide moiety are structurally related and may have overlapping biological properties.
Uniqueness
3-Methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is unique due to its specific combination of functional groups and structural features. This combination contributes to its distinct chemical and biological properties, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-methoxy-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-13-12-26-20-22-18(11-23(13)20)14-5-3-7-16(9-14)21-19(24)15-6-4-8-17(10-15)25-2/h3-12H,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFBMOPFFKKORS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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